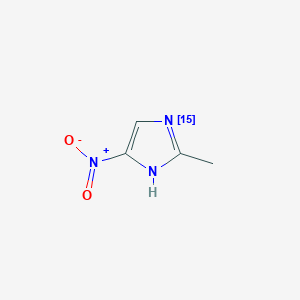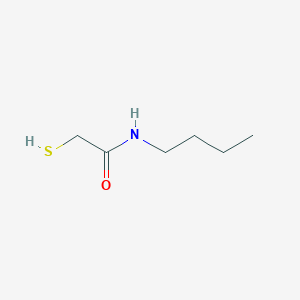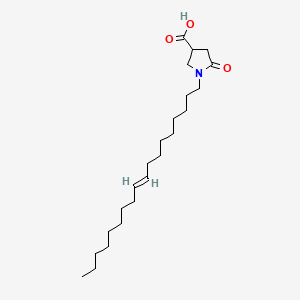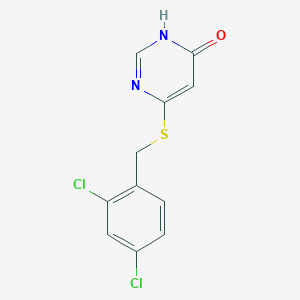
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one typically involves the nucleophilic substitution reaction of 2,4-dichlorobenzyl chloride with a thiol derivative of pyrimidin-4(3H)-one. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzyl group can be substituted by nucleophiles.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidin-4(3H)-one and 2,4-dichlorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Pyrimidin-4(3H)-one and 2,4-dichlorobenzyl alcohol.
科学的研究の応用
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Chemical Biology: Employed in the design of novel heterocyclic compounds with potential therapeutic applications.
作用機序
The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Another pyrimidine derivative with similar substitution patterns.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Features a different thioether group but shares the pyrimidine core.
Uniqueness
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorobenzylthio group differentiates it from other pyrimidine derivatives, making it a valuable compound for targeted research and potential therapeutic applications .
特性
CAS番号 |
6303-55-5 |
|---|---|
分子式 |
C11H8Cl2N2OS |
分子量 |
287.2 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)3-8)5-17-11-4-10(16)14-6-15-11/h1-4,6H,5H2,(H,14,15,16) |
InChIキー |
FOKKLQVJXYUTKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


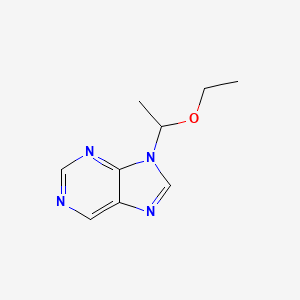

![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
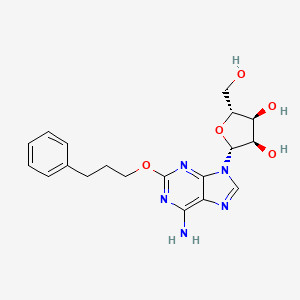


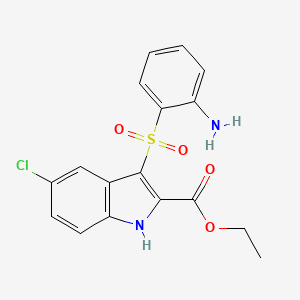

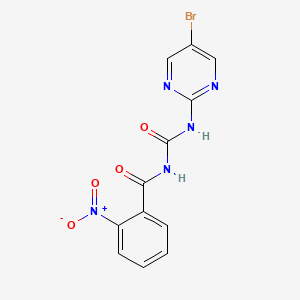
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
